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Synthesis
Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield any established or published methods for

the synthesis of oseltamivir using (1R,2R)-ethyl 2-aminocyclopentanecarboxylate as a

starting material or intermediate. The core structure of oseltamivir is a substituted cyclohexene

ring, and its synthesis from a cyclopentane derivative would likely require a complex and un-

documented ring expansion. Therefore, this document details the well-established and

commercially utilized Roche synthesis of oseltamivir, which starts from the readily available

natural product, (-)-shikimic acid. This information is provided to serve as a comprehensive

guide to a proven synthetic route for this important antiviral drug.

Introduction
Oseltamivir, marketed under the trade name Tamiflu®, is a potent and selective inhibitor of the

neuraminidase enzyme of influenza A and B viruses.[1][2] It is a prodrug that is hydrolyzed in

vivo to its active form, oseltamivir carboxylate. The commercial synthesis of oseltamivir,

developed by Roche, is a multi-step process that begins with (-)-shikimic acid, a natural product

extracted from Chinese star anise (Illicium verum) or produced through fermentation.[1] This
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application note provides a detailed overview of this synthetic route, including experimental

protocols for key transformations and a summary of reaction yields.

Synthetic Pathway Overview
The Roche synthesis of oseltamivir from (-)-shikimic acid involves a series of key

transformations to introduce the necessary functional groups and establish the correct

stereochemistry on the cyclohexene ring. The overall synthetic workflow is depicted in the

following diagram.
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Figure 1: Overall workflow for the synthesis of Oseltamivir Phosphate.

Data Presentation
The following table summarizes the key steps and reported yields for the Roche synthesis of

oseltamivir from (-)-shikimic acid.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b176378?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176378?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step Reaction Key Reagents Reported Yield (%)

1 Esterification
Ethanol, Thionyl

chloride
High

2 Acetonide Formation 3-Pentanone, p-TsOH High

3 Mesylation
Methanesulfonyl

chloride, Triethylamine
High

4 Epoxidation
Potassium

bicarbonate
High

5 Epoxide Ring Opening
Allylamine,

MgBr₂·OEt₂
Good

6 Mesylation
Methanesulfonyl

chloride, Triethylamine
Good

7 Aziridination Triethylamine Good

8
Aziridine Ring

Opening

3-Pentanol, Boron

trifluoride etherate
Good

9
Deprotection & Salt

Formation
Phosphoric acid High

Overall 17-22%[1]

Experimental Protocols
Detailed methodologies for the key transformations in the synthesis of oseltamivir are provided

below.

Protocol 1: Formation of the Key Epoxide Intermediate
This protocol describes the initial steps to convert (-)-shikimic acid into a key epoxide

intermediate.

1. Esterification of (-)-Shikimic Acid:

Materials: (-)-Shikimic acid, Ethanol, Thionyl chloride.
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Procedure: (-)-Shikimic acid is dissolved in ethanol and cooled in an ice bath. Thionyl

chloride is added dropwise, and the reaction mixture is stirred at room temperature until

completion (monitored by TLC). The solvent is removed under reduced pressure to yield

ethyl shikimate.

2. Acetonide Protection:

Materials: Ethyl shikimate, 3-Pentanone, p-Toluenesulfonic acid (catalytic amount).

Procedure: Ethyl shikimate is dissolved in 3-pentanone, and a catalytic amount of p-

toluenesulfonic acid is added. The mixture is stirred at room temperature. The reaction is

monitored by TLC for the formation of the corresponding pentylidene acetal.

3. Mesylation:

Materials: The protected ethyl shikimate, Methanesulfonyl chloride, Triethylamine,

Dichloromethane.

Procedure: The acetal-protected ethyl shikimate is dissolved in dichloromethane and cooled.

Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride. The

reaction is stirred at low temperature and then allowed to warm to room temperature.

4. Epoxidation:

Materials: The mesylated intermediate, Potassium bicarbonate, a suitable solvent system.

Procedure: The mesylate is treated with potassium bicarbonate in a suitable solvent to

induce the formation of the corresponding epoxide under basic conditions.[1]

Protocol 2: Azide-Free Amine Introduction and Core
Structure Formation
This protocol outlines the key steps in an azide-free variation of the Roche synthesis for the

introduction of the amino groups and formation of the oseltamivir core structure.

1. Epoxide Ring Opening with Allylamine:
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Materials: Epoxide intermediate, Allylamine, Magnesium bromide diethyl etherate

(MgBr₂·OEt₂).

Procedure: The epoxide is dissolved in an appropriate solvent and treated with allylamine in

the presence of a catalytic amount of magnesium bromide etherate. This effects the

regioselective opening of the epoxide to yield an amino alcohol.

2. Second Mesylation and Aziridination:

Materials: The resulting amino alcohol, Methanesulfonyl chloride, Triethylamine.

Procedure: The hydroxyl group of the amino alcohol is mesylated using methanesulfonyl

chloride and triethylamine. Subsequent treatment with a base promotes intramolecular

cyclization to form an aziridine.

3. Aziridine Ring Opening with 3-Pentanol:

Materials: Aziridine intermediate, 3-Pentanol, Boron trifluoride etherate (BF₃·OEt₂).

Procedure: The aziridine is treated with 3-pentanol in the presence of a Lewis acid catalyst

such as boron trifluoride etherate. This results in the regioselective opening of the aziridine

ring to introduce the characteristic pentyloxy side chain of oseltamivir.

4. Final Deprotection and Salt Formation:

Materials: The product from the previous step, a suitable deprotection agent, Phosphoric

acid.

Procedure: Any remaining protecting groups are removed under appropriate conditions. The

free base of oseltamivir is then treated with phosphoric acid to yield the final product,

oseltamivir phosphate, which is often purified by crystallization.

Visualizations
The following diagrams illustrate the key transformations in the synthesis of oseltamivir.
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Figure 2: Formation of the key epoxide intermediate from (-)-shikimic acid.
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Figure 3: Conversion of the epoxide to Oseltamivir Phosphate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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